molecular formula C27H24N4O5 B2694193 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207023-84-4

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2694193
CAS RN: 1207023-84-4
M. Wt: 484.512
InChI Key: RJXKJJSQEUKNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Studies on related compounds, such as novel bioactive 1,2,4-oxadiazole natural product analogs, have shown significant potential in antitumor activity. For example, certain analogs exhibited potent antitumor activity toward a panel of cell lines, indicating the relevance of the 1,2,4-oxadiazole ring and related structures in cancer research (Maftei et al., 2013).

Herbicide Discovery

The discovery of novel pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors for weed control showcases the agricultural applications of compounds within the quinazoline-2,4-dione class. These compounds displayed excellent herbicidal activity against various weeds, demonstrating the potential utility of similar structures in developing new herbicides (He et al., 2020).

Synthesis Methodologies

Research into the efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide highlights the importance of sustainable chemistry and green synthesis approaches. This work provides insights into the synthesis of key intermediates for several drugs, illustrating the compound's role in pharmaceutical development (Patil et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction starting from 2-nitrobenzaldehyde. The second intermediate is 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid, which is synthesized via a two-step reaction starting from 3,5-dimethoxybenzaldehyde.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "3,5-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "3-aminobenzoic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "1. Condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-nitro-1-(2-oxopropyl)benzene.", "2. Reduction of 2-nitro-1-(2-oxopropyl)benzene with zinc and acetic acid to form 3-(2-aminopropyl)quinazoline-2,4(1H,3H)-dione.", "3. Alkylation of 3-(2-aminopropyl)quinazoline-2,4(1H,3H)-dione with phenylacetic acid in the presence of phosphorus pentoxide and acetic anhydride to form 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "1. Condensation of 3,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 3,5-dimethoxyphenylhydrazine.", "2. Cyclization of 3,5-dimethoxyphenylhydrazine with thionyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "3. Coupling of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-aminobenzoic acid in the presence of ethyl acetate and methanol to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid.", "Step 3: Coupling of the two intermediates to form the final product", "1. Coupling of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione with 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid in the presence of diethyl ether and water to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1207023-84-4

Product Name

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C27H24N4O5

Molecular Weight

484.512

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-34-20-13-19(14-21(16-20)35-2)24-29-25(36-30-24)18-10-11-22-23(15-18)28-27(33)31(26(22)32)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,28,33)

InChI Key

RJXKJJSQEUKNPO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.